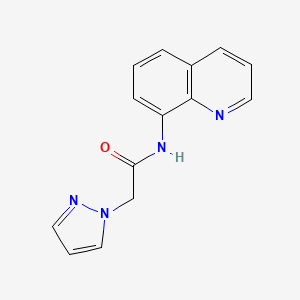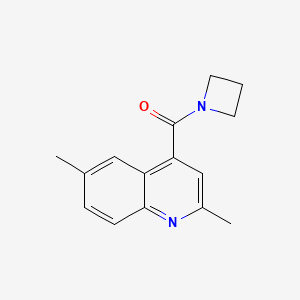
N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide, also known as clozapine-N-oxide (CNO), is a chemical compound that is commonly used in scientific research to manipulate the activity of neurons in vivo and in vitro. CNO is a synthetic compound that was first synthesized in 1974 by the pharmaceutical company Sandoz. Since then, CNO has been extensively studied for its ability to selectively activate or inhibit neurons in the brain, making it a valuable tool for studying the neural circuits that underlie behavior and cognition.
作用機序
CNO acts as an agonist for the DREADD system by binding to the modified GPCR and activating downstream signaling pathways. The DREADD system can be used to selectively activate or inhibit neurons in the brain, depending on the type of DREADD expressed and the signaling pathway activated.
Biochemical and Physiological Effects
CNO has been shown to have a number of biochemical and physiological effects in vivo and in vitro. In vivo studies have shown that CNO can activate or inhibit specific populations of neurons in the brain, leading to changes in behavior and cognition. In vitro studies have shown that CNO can modulate the activity of neurons in culture, leading to changes in synaptic plasticity and neuronal excitability.
実験室実験の利点と制限
The use of CNO in scientific research has several advantages and limitations. One advantage is that CNO is a selective agonist for the DREADD system, allowing for selective activation or inhibition of specific populations of neurons. Another advantage is that CNO has a relatively long half-life in vivo, allowing for sustained activation or inhibition of neurons. One limitation is that CNO can have off-target effects in vivo, leading to unintended activation or inhibition of neurons. Another limitation is that the DREADD system requires genetic manipulation of neurons, which can be time-consuming and technically challenging.
将来の方向性
There are several future directions for research on CNO and the DREADD system. One direction is to develop new DREADDs with improved selectivity and potency. Another direction is to use the DREADD system to study the neural circuits that underlie complex behaviors and cognitive processes. Additionally, the DREADD system could be used to develop new therapies for neurological and psychiatric disorders.
合成法
CNO can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-amino-1-cyclohexanol to form 2-(2-chlorobenzylamino)-1-cyclohexanol. This intermediate is then reacted with phosgene to form the corresponding chloroformate, which is then reacted with 2-oxoazepane to form CNO.
科学的研究の応用
CNO is commonly used in scientific research to manipulate the activity of neurons in vivo and in vitro. CNO is a selective agonist for the Designer Receptor Exclusively Activated by Designer Drugs (DREADD) system, which is a genetic tool that allows researchers to selectively activate or inhibit neurons in the brain. The DREADD system involves the expression of a modified G protein-coupled receptor (GPCR) that is activated by CNO but not by endogenous ligands. By expressing DREADDs in specific populations of neurons, researchers can selectively activate or inhibit these neurons using CNO.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-6-3-4-7-12(11)16-13(18)10-17-9-5-1-2-8-14(17)19/h3-4,6-7H,1-2,5,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOMHLFNAXFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(2-oxoazepan-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)





![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)
